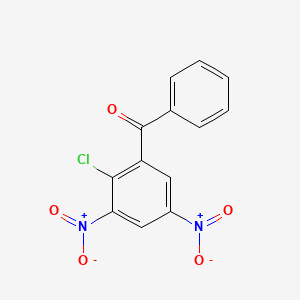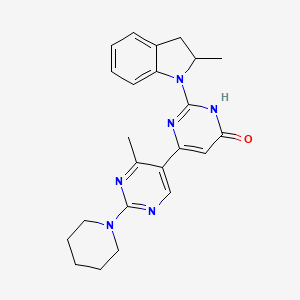
(2-Chloro-3,5-dinitrophenyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-3,5-dinitrophenyl)(phenyl)methanone is an organic compound with the molecular formula C13H7ClN2O5 It is characterized by the presence of a phenyl group attached to a methanone moiety, which is further substituted with a 2-chloro-3,5-dinitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-3,5-dinitrophenyl)(phenyl)methanone typically involves the reaction of 2-chloro-3,5-dinitrobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-Chloro-3,5-dinitrobenzoyl chloride+BenzeneAlCl3this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-3,5-dinitrophenyl)(phenyl)methanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone moiety, forming carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) in methanol.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: (2-Chloro-3,5-diaminophenyl)(phenyl)methanone.
Oxidation: Carboxylic acids or other oxidized phenyl derivatives.
Scientific Research Applications
(2-Chloro-3,5-dinitrophenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various substituted phenyl derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (2-Chloro-3,5-dinitrophenyl)(phenyl)methanone involves its interaction with specific molecular targets, leading to various biochemical effects. The compound’s nitro groups can undergo redox reactions, generating reactive intermediates that can interact with cellular components. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
- (2-Amino-5-nitrophenyl)phenylmethanone
- (2-Chloro-3-nitro-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone
- (2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone
Comparison: (2-Chloro-3,5-dinitrophenyl)(phenyl)methanone is unique due to the presence of both chloro and dinitro substituents on the phenyl ring, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced electrophilicity and potential for diverse chemical transformations.
Properties
Molecular Formula |
C13H7ClN2O5 |
|---|---|
Molecular Weight |
306.66 g/mol |
IUPAC Name |
(2-chloro-3,5-dinitrophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H7ClN2O5/c14-12-10(13(17)8-4-2-1-3-5-8)6-9(15(18)19)7-11(12)16(20)21/h1-7H |
InChI Key |
YSUPZNFFXSIYCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-1H-benzimidazol-2-yl(8-ethoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)ethanenitrile](/img/structure/B11186506.png)

![1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(2-nitrophenoxy)ethanone](/img/structure/B11186526.png)
![6-Chloro-2-[(2-chlorobenzyl)oxy]-3-(morpholin-4-yl)-4-phenylquinoline](/img/structure/B11186540.png)
![1-{2-[(Diethylamino)thioxomethylthio]acetyl}piperidine-4-carboxamide](/img/structure/B11186546.png)
![3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11186552.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide](/img/structure/B11186554.png)
![Ethyl 7-(2-chloro-5-nitrophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11186564.png)
![N-(3-methoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11186569.png)
amine](/img/structure/B11186576.png)
![3-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazole](/img/structure/B11186579.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B11186586.png)
![1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-phenyl-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B11186593.png)
![5-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B11186598.png)
